2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.: 1613259-65-6
Cat. No.: VC8245582
Molecular Formula: C14H21BClNO2
Molecular Weight: 281.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1613259-65-6 |
---|---|
Molecular Formula | C14H21BClNO2 |
Molecular Weight | 281.59 g/mol |
IUPAC Name | 2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Standard InChI | InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3 |
Standard InChI Key | KFIVVNDZVBWLJW-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound features a benzene ring substituted with three functional groups:
-
A dimethylamino group (-N(CH₃)₂) at the para position, providing electron-donating effects.
-
A chlorine atom at the ortho position, offering sites for further functionalization.
-
A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position relative to the dimethylamino group, facilitating Suzuki-Miyaura couplings .
Its molecular formula is C₁₄H₂₁BClNO₂, with a molecular weight of 281.59 g/mol . The SMILES notation (CN(C)C1=C(Cl)C=C(B2OC(C)(C)C(C)(C)O2)C=C1
) and InChIKey (MHFTXKKNHASNEZ-UHFFFAOYSA-N
) further delineate its connectivity .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via directed ortho-metalation or palladium-catalyzed borylation:
-
Directed Ortho-Metalation:
-
Suzuki-Miyaura Precursor Functionalization:
Table 2: Representative Synthetic Steps
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Borylation of N,N-dimethyl-4-bromoaniline | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 80°C | 75–85% |
2 | Chlorination | Cl₂, FeCl₃, DCM, 0°C→RT | 60–70% |
Reactivity and Functionalization
Boronate Reactivity
The pinacol boronate group participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling biaryl bond formation. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields dimethylamino-substituted biaryls .
Electrophilic Substitution
The dimethylamino group activates the ring toward electrophilic aromatic substitution (EAS). Nitration (HNO₃/H₂SO₄) occurs preferentially at the meta position relative to the boronate .
Chlorine Displacement
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., NaOH, 120°C) to form phenols or thiophenols .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and proteasome antagonists. For instance, its boronate group is pivotal in synthesizing bortezomib analogs .
Materials Science
In organic electronics, it acts as a hole-transport material (HTM) in perovskite solar cells due to its electron-rich aromatic system .
Table 3: Industrial and Academic Use Cases
Application | Role | Example |
---|---|---|
Drug Discovery | Boronic acid prodrug | Anticancer agents |
Polymer Chemistry | Monomer for conjugated polymers | OLEDs |
Catalysis | Ligand precursor | Pd-catalyzed couplings |
Parameter | Recommendation |
---|---|
Personal Protection | Gloves, goggles, fume hood |
Storage | Inert atmosphere, <15°C |
Disposal | Incineration (EPA guidelines) |
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